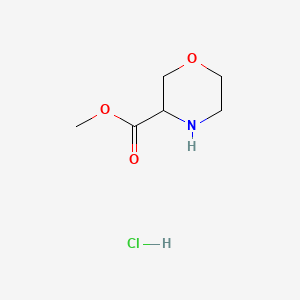
(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and benzylamine.
Formation of the Amide Bond: The carboxylic acid group of ®-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). Benzylamine is then added to form the amide bond.
Reduction: The resulting amide is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, is crucial to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine group to secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as imines, secondary amines, and substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its ability to introduce chirality into target molecules makes it valuable in the development of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activities. It serves as a precursor for the synthesis of bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is used in the development of pharmaceutical agents. Its derivatives have been investigated for their therapeutic potential in treating various diseases.
Industry
The compound finds applications in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its industrial importance.
Mécanisme D'action
The mechanism of action of ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved vary depending on the structure of the derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
- ®-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
- ®-2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
Uniqueness
®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific chiral configuration and the presence of the benzyl group. This configuration imparts distinct stereochemical properties, making it valuable for the synthesis of enantiomerically pure compounds. Its benzyl group also provides a handle for further functionalization, enhancing its versatility in synthetic applications.
Propriétés
IUPAC Name |
benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONODQZLASNRARN-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662513 |
Source


|
| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217707-96-4 |
Source


|
| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
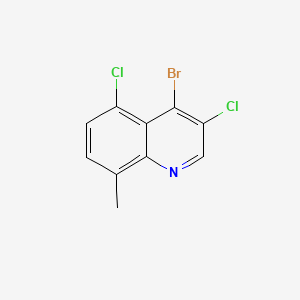
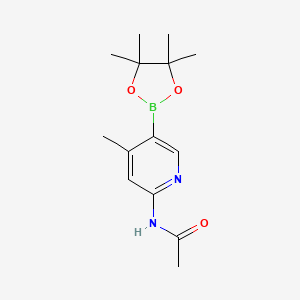

![1-Benzyl-6-oxa-1-azaspiro[3.3]heptane](/img/structure/B567053.png)
![1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-](/img/structure/B567055.png)


![1-(3-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)propyl)pyrrolidin-2-one](/img/structure/B567058.png)
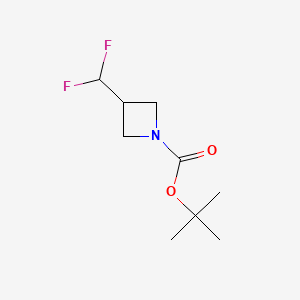
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B567060.png)

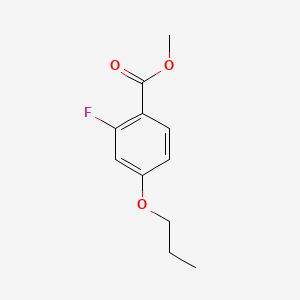
![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)
